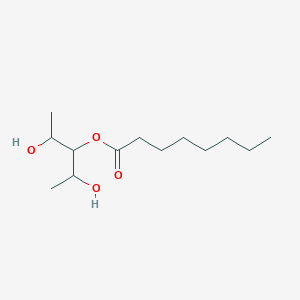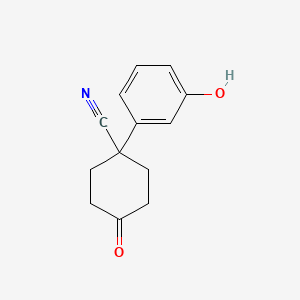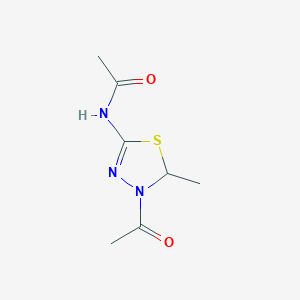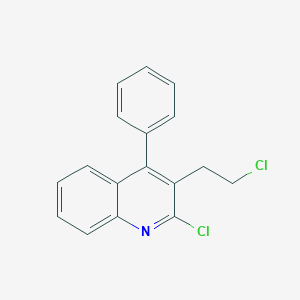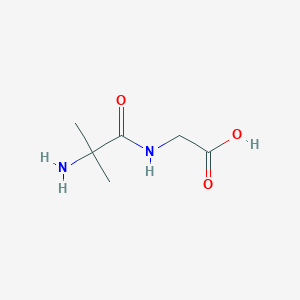![molecular formula C41H81NO3 B14468849 N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide CAS No. 67605-84-9](/img/structure/B14468849.png)
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide is a complex organic compound with a molecular formula of C41H83NO4. This compound belongs to the class of ceramides, which are sphingolipids that play a crucial role in cellular signaling and structural integrity of cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate fatty acids and sphingoid bases.
Condensation Reaction: The fatty acid is condensed with the sphingoid base in the presence of a catalyst, usually a strong acid or base, to form the amide bond.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Efficient catalysts are used to speed up the reaction and increase yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for potential therapeutic applications in treating skin disorders and neurodegenerative diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mécanisme D'action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide involves its interaction with cellular membranes. It integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. The compound targets specific proteins and enzymes, modulating their activity and thereby affecting cellular processes such as apoptosis and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
- **N-[(2S,3R,4E)-1,3-Dihydroxy-4-hexadecen-2-yl]tricosanamide
- **N-[(2S,3R,4E,6R)-1,3,6-Trihydroxy-4-octadecen-2-yl]tricosanamide
Uniqueness
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide is unique due to its specific hydroxylation pattern and long-chain structure, which confer distinct biophysical properties. These features make it particularly effective in modulating membrane dynamics and signaling pathways, setting it apart from other ceramides .
Propriétés
Numéro CAS |
67605-84-9 |
|---|---|
Formule moléculaire |
C41H81NO3 |
Poids moléculaire |
636.1 g/mol |
Nom IUPAC |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide |
InChI |
InChI=1S/C41H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(45)42-39(38-43)40(44)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-40,43-44H,3-33,35,37-38H2,1-2H3,(H,42,45)/t39-,40+/m0/s1 |
Clé InChI |
NAJHAHQNQCNWOP-IOLBBIBUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](C=CCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
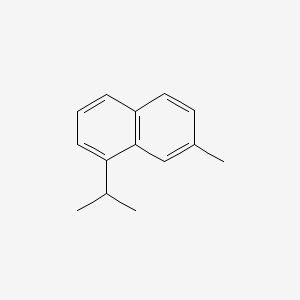
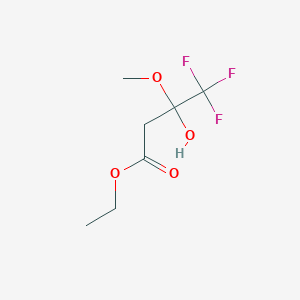
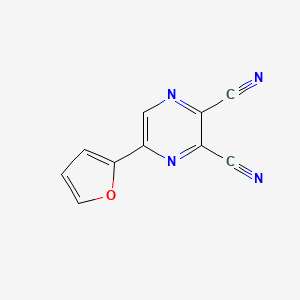
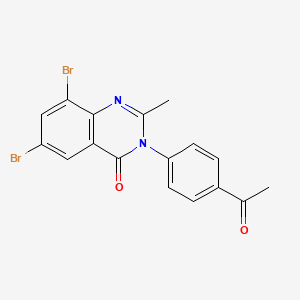
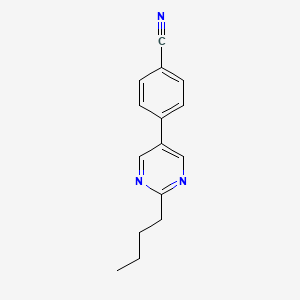
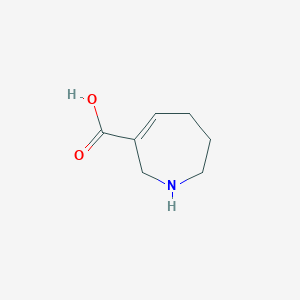

![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
